3,4-Difluorothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3,4-difluorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRIXYAUTYVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The process must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the thiophene ring .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,4-Difluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials, such as organic semiconductors and liquid crystals .
Biology and Medicine: In biological research, fluorinated thiophenes are investigated for their potential as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism by which 3,4-Difluorothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3,4-Difluorothiophene-2-carboxylic acid and analogous compounds:
*Calculated based on atomic masses (F = 19, C = 12, H = 1, O = 16, S = 32).
Key Observations:
- Electron-Withdrawing Effects : Fluorine substituents increase the acidity of the carboxylic acid group compared to the parent thiophene-2-carboxylic acid due to their strong electron-withdrawing nature. In contrast, methyl groups (e.g., in 5-Methylthiophene-2-carboxylic acid) are electron-donating, reducing acidity .
- Molecular Weight: The difluoro derivative is lighter than brominated analogs (e.g., 3,4-Dibromothiophene-2-carboxylic acid) but heavier than non-halogenated counterparts .
- Aromatic System : Compared to 3,4-Difluorobenzoic acid, the thiophene ring offers reduced aromaticity, influencing reactivity and conjugation properties in materials science applications .
Biological Activity
3,4-Difluorothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, anticancer, and anti-inflammatory effects, supported by various studies and data.
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H4F2O2S
- Molecular Weight : 194.16 g/mol
Antioxidant Activity
Research has demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, studies have shown that compounds containing the thiophene ring can scavenge free radicals effectively. The antioxidant activity of this compound has been compared with well-known antioxidants like ascorbic acid.
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results indicate that this compound exhibits higher radical scavenging activity than ascorbic acid, suggesting its potential as a natural antioxidant.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cancer cell proliferation has been linked to the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation.
A study reported that derivatives of thiophene exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory properties. Research has indicated that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
In vivo studies have shown that compounds similar to this compound can reduce inflammation in models of arthritis and other inflammatory diseases.
Case Studies
- Antioxidant Efficacy : In a comparative study of various thiophene derivatives, this compound was found to have a superior DPPH scavenging ability compared to other tested compounds. This suggests a promising role in developing antioxidant therapies.
- Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis. The mechanism was linked to the activation of mitochondrial pathways and caspase cascades.
Q & A
Basic: What are the primary synthetic routes for 3,4-Difluorothiophene-2-carboxylic acid, and how can purity be ensured?
Answer:
The synthesis typically involves fluorination of a thiophene precursor. A common approach is electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example, fluorination at the 3- and 4-positions of thiophene-2-carboxylic acid derivatives can be achieved via directed ortho-metallation or halogen-exchange reactions . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity verification requires HPLC (C18 column, acidic mobile phase) and NMR (¹⁹F NMR for fluorine positional analysis) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the thiophene backbone and carboxylic acid proton (δ ~12–13 ppm).
- ¹⁹F NMR : Essential for distinguishing 3,4-difluoro substitution (split signals due to coupling between fluorines).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M-H]⁻ at m/z 192.0 for C₅H₃F₂O₂S).
Contaminants like unreacted precursors or regioisomers require differential scanning calorimetry (DSC) for melting point analysis .
Advanced: How can reaction conditions be optimized to minimize dehalogenation during synthesis?
Answer:
Dehalogenation is a common side reaction in fluorinated thiophenes. Mitigation strategies include:
- Temperature Control : Reactions below 80°C reduce thermal degradation.
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions minimize side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Inert Atmosphere : Use of argon/nitrogen prevents oxidative decomposition.
Post-reaction, TLC monitoring and quenching with ice-cold water help isolate the product .
Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing nature of fluorine increases the electrophilicity of the thiophene ring, enhancing reactivity in Suzuki-Miyaura or Stille couplings. However, steric hindrance at the 3,4-positions may reduce coupling efficiency. Computational studies (DFT) suggest that fluorine substituents lower the LUMO energy, facilitating nucleophilic attack. Experimental validation via Hammett plots (σₚ values for fluorine: +0.06) can quantify electronic effects .
Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated thiophene derivatives?
Answer:
Discrepancies often arise from:
- Impurity Profiles : Trace metals (e.g., Pd residues) can skew bioassay results. ICP-MS analysis is recommended.
- Solubility Variability : Use standardized DMSO stocks (≤0.1% v/v in aqueous media).
- Assay Conditions : Ensure consistent pH (fluorinated compounds may act as weak acids) and cell line viability controls.
Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of structure-activity relationships (SAR) are critical .
Advanced: How can the stability of this compound be assessed under varying storage conditions?
Answer:
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Light Sensitivity : Store in amber vials; UV-vis spectroscopy tracks photodegradation.
Long-term storage recommendations: −20°C under nitrogen, with desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
Advanced: What computational methods predict the regioselectivity of further functionalization in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions and Fukui indices to predict reactive sites. For example, the 5-position of the thiophene ring may exhibit higher nucleophilicity due to fluorine’s meta-directing effects. Molecular electrostatic potential (MESP) maps visualize charge distribution, guiding experimentalists in designing electrophilic substitutions .
Basic: What are the key safety precautions when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).
- Waste Disposal : Follow EPA guidelines for halogenated organic acids (incineration preferred).
Refer to SDS guidelines for related thiophene derivatives, noting potential skin irritation and environmental toxicity .
Advanced: How does fluorination impact the crystallinity and polymorphism of this compound?
Answer:
Fluorine’s small atomic radius and high electronegativity promote dense crystal packing. X-ray diffraction (SC-XRD) reveals hydrogen-bonding motifs between carboxylic acid dimers and F···S interactions. Polymorphism screening (via solvent recrystallization) identifies stable forms: anhydrous (monoclinic) vs. hydrate (orthorhombic). Differential scanning calorimetry (DSC) detects phase transitions, critical for formulation studies .
Advanced: What role does this compound play in materials science applications?
Answer:
The compound serves as a monomer for conductive polymers (e.g., poly(thiophene) derivatives) due to its planar structure and electron-deficient backbone. Fluorine substituents enhance air stability by lowering the HOMO energy. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
